![molecular formula C10H11N5O2 B1434731 [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1706447-78-0](/img/structure/B1434731.png)

[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid

Descripción general

Descripción

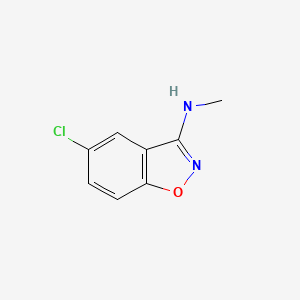

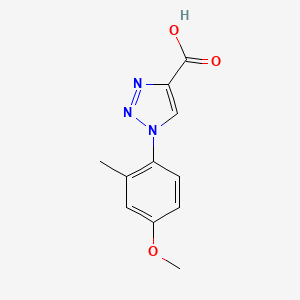

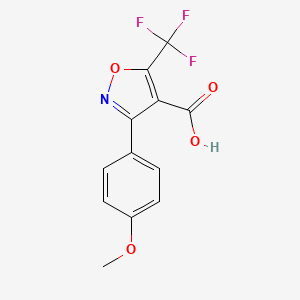

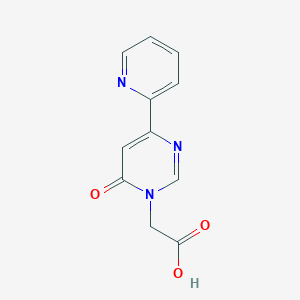

“[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid” is a compound that belongs to the class of pyrazolylpyridazine . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides . Some derivatives have also shown a pronounced stimulating effect on plant growth .

Synthesis Analysis

The synthesis of pyrazolylpyridazine derivatives involves reactions with aryl isocyanate, aryl, and alkyl isothiocyanates . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain compounds . When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, leading to the formation of compound 3 . This compound was then subjected to heterocyclization in sulfuric acid or ethanol to form other derivatives .Molecular Structure Analysis

The molecular structure of pyrazolylpyridazine derivatives can be complex. For example, in the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, which results in some signals in the 1H and 13C NMR spectra being broadened .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolylpyridazine derivatives are diverse and can involve various reagents and conditions . For example, the reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolylpyridazine derivatives can vary. For example, the yields and some physicochemical characteristics of the prepared compounds are given in Table 1 .Aplicaciones Científicas De Investigación

Androgen Receptor Antagonism in Prostate Cancer Therapy

Pyrazole derivatives, including the compound , have been studied for their potential as androgen receptor (AR) antagonists . AR signaling plays a crucial role in the progression of prostate cancer, and blocking this pathway is a key therapeutic strategy. Derivatives of pyrazole compounds have shown promise in inhibiting AR activity, which could lead to the development of new treatments for prostate cancer patients, particularly those with castration-resistant prostate cancer.

Anti-inflammatory and Antioxidant Activities

Compounds based on the pyrazole scaffold, such as 2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid, have been associated with anti-inflammatory and antioxidant properties . These activities are highly beneficial in the treatment of chronic diseases where inflammation and oxidative stress play a significant role. Further research into these properties could lead to the development of new anti-inflammatory and antioxidant drugs.

Agricultural Applications: Growth Stimulation

Research has indicated that pyrazolylpyridazine derivatives can have a stimulating effect on plant growth . This suggests potential agricultural applications for the compound, where it could be used to enhance crop yields and improve food security. The exact mechanisms by which these compounds stimulate growth are still under investigation, and further studies could provide valuable insights into their use in agriculture.

Antimicrobial Properties

The pyrazole and pyridazine scaffolds are known to possess antimicrobial properties, making them interesting candidates for the development of new antibiotics . With the increasing threat of antibiotic resistance, there is a pressing need for novel antimicrobial agents. The compound could be a part of this new wave of antibiotics, provided its efficacy and safety are established through rigorous research.

Potential in Neuroprotective Agents

Structurally related to piracetam, a known neuroprotective agent, 2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid may have potential applications in the treatment of neurodegenerative diseases. Its similarity to piracetam suggests that it could have cognitive-enhancing effects, although this area requires extensive research to determine its viability as a neuroprotective drug.

Ligand Design for Receptor or Enzyme Targeting

Aminopyrazoles, which are structurally similar to the compound , have been utilized as ligands for various receptors and enzymes . This application is particularly relevant in the design of targeted therapies, where the compound could be used to modulate the activity of specific biological targets. The design and synthesis of such ligands could lead to the development of highly selective drugs with fewer side effects.

Safety And Hazards

Direcciones Futuras

The development of c-Met inhibitors for regulation of c-Met signaling pathway is an attractive strategy for the clinical management of various tumors, such as liver, breast, pancreas, lung, kidney, bladder, ovary, brain, prostate, and many other cancers . There are at least 20 compounds in active clinical development, and some of them have reached the clinical trials phase .

Propiedades

IUPAC Name |

2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-14(7-10(16)17)8-3-4-9(13-12-8)15-6-2-5-11-15/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGJPKBPFCKMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NN=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)

![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)